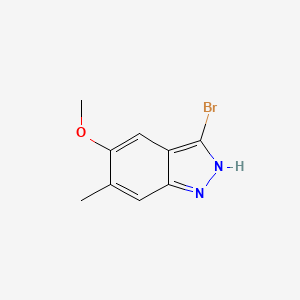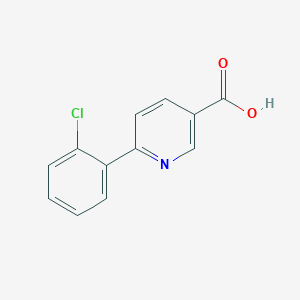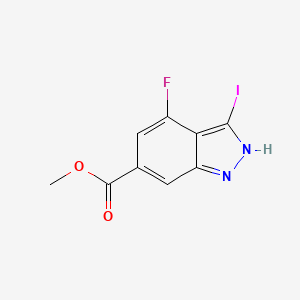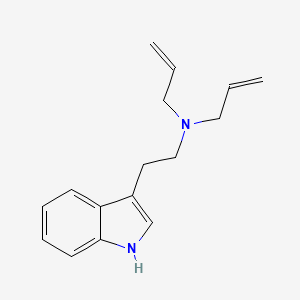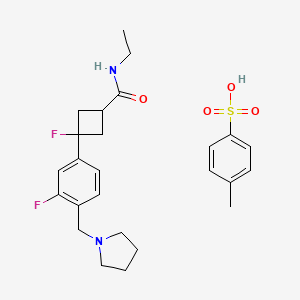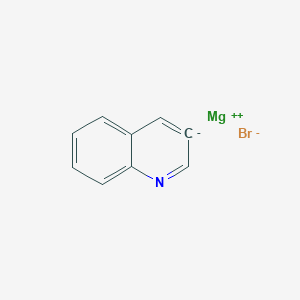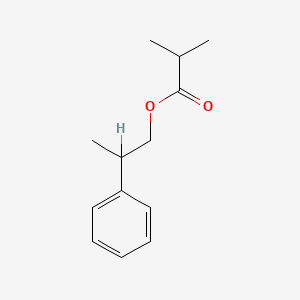
2-Phenylpropylisobutyrat
Übersicht
Beschreibung
2-Phenylpropyl isobutyrate, also known as Hydratropyl isobutyrate, is a chemical compound with the linear formula (CH3)2CHCO2CH2CH(C6H5)CH3 . It has a molecular weight of 206.28 . This compound is used as a fragrance and flavoring agent, and it has a floral, fruity, pineapple, and mango odor .
Physical And Chemical Properties Analysis
2-Phenylpropyl isobutyrate has a refractive index of n20/D 1.485 (lit.) and a density of 0.973 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Geschmacks- und Duftstoffindustrie
2-Phenylpropylisobutyrat wird in der Geschmacks- und Duftstoffindustrie aufgrund seines angenehmen Aromas häufig verwendet. Es wird oft eingesetzt, um Parfüms und Kölnischwasser einen fruchtigen und blumigen Duft zu verleihen. In Lebensmitteln kann es zur Geschmacksverbesserung verwendet werden, insbesondere in fruchtigen Getränken, Süßwaren und Backwaren .
Pharmazeutika
In der pharmazeutischen Forschung werden Ester wie this compound möglicherweise auf ihre Eignung als Lösungsmittel oder Zwischenprodukte bei der Synthese von therapeutischen Verbindungen untersucht. Ihre Stabilität und Löslichkeitseigenschaften können bei der Formulierung von Arzneimitteln mit verbesserter Wirksamkeit von Vorteil sein .
Materialwissenschaften
Forscher in der Materialwissenschaft könnten die Verwendung von this compound bei der Herstellung von Polymeren oder Harzen untersuchen. Seine chemische Struktur könnte die physikalischen Eigenschaften von Materialien beeinflussen, wie z. B. Flexibilität, Haltbarkeit und Beständigkeit gegen Chemikalien .
Chemische Synthese
Diese Verbindung kann als Baustein in der organischen Synthese dienen. Ihre Reaktivität mit anderen chemischen Einheiten könnte zur Herstellung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien führen, darunter Landwirtschaft, Fertigung und Umwelttechnologie .
Analytische Chemie
This compound könnte als Standard- oder Referenzverbindung in chromatographischen Analysen verwendet werden. Seine eindeutige chemische Signatur ermöglicht die Kalibrierung von Instrumenten und hilft bei der Identifizierung ähnlicher Verbindungen in komplexen Gemischen .
Kosmetik
Aufgrund seiner aromatischen Eigenschaften findet this compound in der Kosmetik als Duftstoffzusatz Verwendung. Es kann in Formulierungen für Lotionen, Cremes und Seifen enthalten sein, um einen angenehmen Duft zu verleihen .
Umweltwissenschaften
In den Umweltwissenschaften könnte diese Verbindung auf ihre biologische Abbaubarkeit und ihre Umweltbelastung untersucht werden. Das Verständnis ihrer Abbauprodukte und der Interaktion mit Ökosystemen ist entscheidend für die Bewertung ihrer Sicherheit als kommerzieller Zusatzstoff .
Wirkmechanismus
Target of Action
2-Phenylpropyl isobutyrate is a synthetic compound . It is primarily used in the flavor and fragrance industry . .
Mode of Action
As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce its characteristic floral and fruity odor .
Result of Action
The primary result of the action of 2-Phenylpropyl isobutyrate is the production of a floral and fruity odor . This is achieved through its interaction with olfactory receptors.
Biochemische Analyse
Biochemical Properties
2-Phenylpropyl isobutyrate plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of organic substances. These interactions often result in the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the body .
Additionally, 2-Phenylpropyl isobutyrate can bind to certain proteins, altering their conformation and activity. For instance, it has been observed to interact with albumin, a major transport protein in the blood, affecting its binding affinity for other ligands . These interactions highlight the compound’s potential influence on various biochemical pathways.
Cellular Effects
The effects of 2-Phenylpropyl isobutyrate on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 2-Phenylpropyl isobutyrate can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism .
In addition, 2-Phenylpropyl isobutyrate has been found to affect the expression of certain genes involved in oxidative stress responses. This can result in either upregulation or downregulation of antioxidant enzymes, impacting the cell’s ability to manage reactive oxygen species (ROS) and maintain redox balance .
Molecular Mechanism
At the molecular level, 2-Phenylpropyl isobutyrate exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates and potentially leading to drug-drug interactions .
Furthermore, 2-Phenylpropyl isobutyrate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropyl isobutyrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation products may have different biological activities, potentially leading to varying effects on cellular function.
Long-term studies have shown that prolonged exposure to 2-Phenylpropyl isobutyrate can result in adaptive responses in cells, such as increased expression of detoxifying enzymes and changes in metabolic flux . These findings underscore the importance of considering temporal dynamics when evaluating the compound’s biological effects.
Dosage Effects in Animal Models
The effects of 2-Phenylpropyl isobutyrate in animal models vary with dosage. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites .
Threshold effects have also been noted, where certain biological responses are only triggered above specific concentration levels. These findings highlight the need for careful dose optimization in experimental and therapeutic applications of 2-Phenylpropyl isobutyrate .
Metabolic Pathways
2-Phenylpropyl isobutyrate is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes into hydroxylated derivatives, which can then undergo further conjugation reactions, such as glucuronidation and sulfation . These processes enhance the compound’s solubility and facilitate its excretion from the body.
The compound’s metabolism can also affect metabolic flux and the levels of various metabolites. For instance, the formation of reactive oxygen species during its metabolism can influence the redox state of cells and impact other metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Phenylpropyl isobutyrate is transported and distributed through interactions with transport proteins and binding proteins. Albumin, a major transport protein in the blood, plays a crucial role in its distribution by binding to the compound and facilitating its transport to various tissues .
The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins. These interactions can affect its bioavailability and the extent of its biological effects .
Subcellular Localization
The subcellular localization of 2-Phenylpropyl isobutyrate is determined by various targeting signals and post-translational modifications. It has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, the compound can accumulate in mitochondria, influencing mitochondrial function and energy production .
These localization patterns are critical for understanding the compound’s activity and function within cells. The specific targeting signals and modifications that direct 2-Phenylpropyl isobutyrate to these compartments are essential for its biological effects .
Eigenschaften
IUPAC Name |
2-phenylpropyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCJUAHYXNKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867183 | |
| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity floral aroma | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.00 to 271.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971-0.977 | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65813-53-8 | |
| Record name | 2-Phenylpropyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methylphenethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4JM1983E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


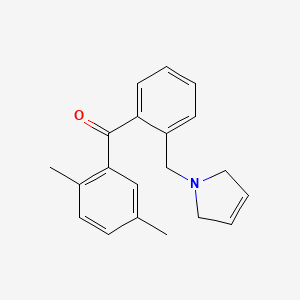
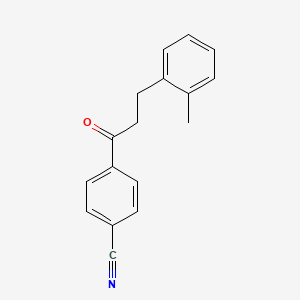
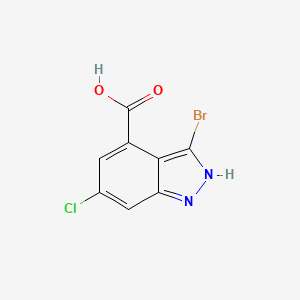

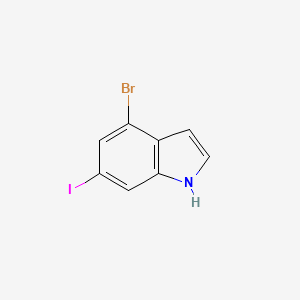
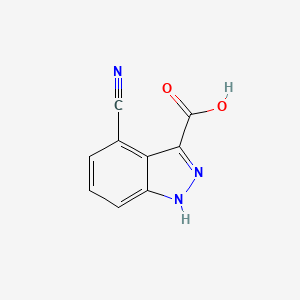
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
